Mecoprop-2,4,4-trimethylpentylester

Beschreibung

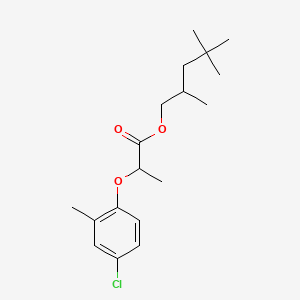

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKSMZTTHUJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Profiling of Mecoprop-2,4,4-trimethylpentyl Ester

Executive Summary

Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid, commonly known as MCPP) is a widely utilized phenoxy-carboxylate synthetic auxin[1]. While the free acid is biologically active, it exhibits limited cuticular penetration and high aqueous solubility, which can lead to suboptimal field efficacy and environmental runoff. To optimize its pharmacokinetic profile, MCPP is frequently derivatized into highly lipophilic esters.

The 2,4,4-trimethylpentyl ester (a specific branched isomer often grouped under the broader category of "isooctyl esters") represents a highly effective prodrug formulation[2][3]. This technical guide details the laboratory-scale synthesis, self-validating analytical characterization, and molecular mechanism of action of Mecoprop-2,4,4-trimethylpentyl ester.

Physicochemical Profile

Understanding the physical properties of the target molecule is critical for predicting its behavior during synthesis workup and biological application. The esterification of the polar carboxylic acid with a bulky, hydrophobic 8-carbon branched alcohol significantly increases the partition coefficient (LogP), driving its utility as an agrochemical prodrug[3][4].

Table 1: Physicochemical Properties of Mecoprop-2,4,4-trimethylpentyl ester

| Property | Value |

| Chemical Name | Mecoprop-2,4,4-trimethylpentyl ester |

| CAS Number | 217487-13-3[5][6] |

| Molecular Formula | |

| Molecular Weight | 326.86 g/mol [4][5] |

| SMILES String | CC(COC(=O)C(C)Oc1ccc(Cl)cc1C)CC(C)(C)C[7] |

| Physical State | Amber to pale yellow liquid[3] |

Data corroborated via [4] and [7].

Synthesis Methodology: The Acid Chloride Route

While industrial bulk manufacturing often relies on Fischer esterification, that equilibrium-driven process requires continuous water removal (e.g., via a Dean-Stark apparatus) and harsh acidic conditions. For laboratory-scale synthesis requiring high-purity reference materials, the acid chloride route is vastly superior.

Causality for Method Selection: The acid chloride method is irreversible and proceeds under mild thermal conditions. This prevents the thermal degradation or rearrangement of the sterically hindered 2,4,4-trimethylpentan-1-ol. Furthermore, the protocol below incorporates a self-validating workup system: by utilizing specific sequential acid-base washes, the absence of unreacted starting materials in the final organic layer is chemically guaranteed.

Step-by-Step Protocol

-

Activation (Chlorination):

-

Action: Dissolve 1.0 equivalent of racemic Mecoprop acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-Dimethylformamide (DMF), followed by the dropwise addition of 1.2 eq of thionyl chloride (

). -

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the nucleophilic acyl substitution, reducing reaction time from hours to minutes.

-

-

Intermediate Isolation:

-

Action: Stir at room temperature until gas evolution (

and HCl) ceases. Concentrate the mixture under reduced pressure to quantitatively remove unreacted -

Validation: The complete removal of

is critical; residual chlorinating agent will react with the alcohol in the subsequent step to form alkyl chlorides, irreversibly contaminating the product.

-

-

Esterification:

-

Action: Redissolve the crude mecoprop chloride in fresh anhydrous DCM and cool to 0°C. Add 1.1 eq of 2,4,4-trimethylpentan-1-ol, followed by the slow addition of 1.5 eq of triethylamine (TEA).

-

Causality: Cooling suppresses exothermic side reactions. TEA acts as an acid scavenger, driving the reaction to completion by precipitating as TEA-HCl, which serves as a visual indicator of reaction progress.

-

-

Self-Validating Workup:

-

Action: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous

, and brine. -

Validation: This is a self-validating purification matrix. The HCl wash removes excess TEA base. The

wash deprotonates any unreacted mecoprop acid, forcing it into the aqueous phase. If the organic layer is subsequently dried over anhydrous

-

Caption: Stepwise synthesis workflow of Mecoprop-2,4,4-trimethylpentyl ester via the acid chloride intermediate.

Analytical Characterization

Confirming the structural integrity of the synthesized ester requires a multi-modal analytical approach. The primary objective is to prove the formation of the ester linkage and the total absence of the carboxylic acid precursor.

Table 2: Expected Spectroscopic Data & Validation Logic

| Analytical Technique | Key Diagnostic Features | Causality / Interpretation |

| FTIR Spectroscopy | Sharp peak at ~1735 | Confirms the presence of the ester carbonyl (C=O) stretch. |

| FTIR Spectroscopy | Absence of broad 3300-2500 | Validates the complete consumption/removal of the carboxylic acid O-H. |

| Multiplet at ~4.0 ppm (2H) | Corresponds to the newly formed | |

| Absence of peak at ~11.0 ppm | Confirms the removal of the highly deshielded acidic proton. | |

| GC-MS | Molecular ion peak at m/z 326 | Validates the molecular weight of the intact |

Mechanism of Action: The Prodrug Pathway

Mecoprop-2,4,4-trimethylpentyl ester is biologically inactive in its esterified form. According to , it functions as a highly lipophilic prodrug designed specifically to overcome the waxy cuticular barrier of broadleaf weeds[3]. Once absorbed into the plant tissue, non-specific plant esterases cleave the ester bond via hydrolysis, liberating the active mecoprop acid[3].

The active MCPP acts as a synthetic auxin by mimicking indole-3-acetic acid (IAA)[8]. It translocates to the meristematic tissues and binds to the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) family of nuclear receptors[8][9]. As detailed by the, phenoxy herbicides act as a "molecular glue," facilitating the binding of the TIR1 F-box protein to Aux/IAA repressor proteins[10][11].

This forced interaction triggers the ubiquitination and subsequent degradation of the Aux/IAA repressors via the 26S proteasome[10][11]. Consequently, Auxin Response Factors (ARFs) are liberated, leading to uncontrolled gene transcription, lethal ethylene overproduction, epinasty, tissue collapse, and ultimately plant death[8][11].

Caption: Biological pathway: Cuticular penetration, ester hydrolysis, and TIR1 receptor activation.

References

-

Pharmaffiliates. "Mecoprop-2,4,4-trimethylpentyl ester - CAS 217487-13-3." URL: [Link]

-

Qmx Laboratories. "Mecoprop-2,4,4-trimethylpentyl ester, 100µg/ml in Acetonitrile." URL:[Link]

- European Patent Office. "EP0032631A2 - Herbicidal phenoxyalkanoic acid derivatives.

-

Beyond Pesticides. "Mecoprop ChemicalWatch Factsheet." URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 598100, Mecoprop-isoctyl." URL:[Link]

-

Oekotoxzentrum. "EQS - Ecotox Centre proposal for: Mecoprop-P." URL:[Link]

-

National Institutes of Health (PMC). "The differential binding and biological efficacy of auxin herbicides." URL:[Link]

-

Wikipedia. "Auxin - Perception and Signalling." URL:[Link]

-

Chinese Academy of Sciences. "Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide." URL: [Link]

Sources

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. EP0032631A2 - Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use - Google Patents [patents.google.com]

- 3. MCPA-isooctyl | Herbicide Ester for Research [benchchem.com]

- 4. Mecoprop-isoctyl | C18H27ClO3 | CID 598100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Qmx Laboratories - Mecoprop-2,4,4-trimethylpentyl_ester_217487-13-3_100_1.1ml [qmx.com]

- 7. Mecoprop-2,4,4-trimethylpentyl ester | LGC Standards [lgcstandards.com]

- 8. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin - Wikipedia [en.wikipedia.org]

- 11. xtbg.cas.cn [xtbg.cas.cn]

Technical Guide: Aquatic Toxicity & Fate Profiling of Mecoprop-2,4,4-trimethylpentylester

Topic: Aquatic Toxicity of Mecoprop-2,4,4-trimethylpentylester to Non-Target Organisms Format: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Mecoprop-2,4,4-trimethylpentylester (Mecoprop-P isooctyl ester) represents a critical challenge in aquatic toxicology: it is a highly lipophilic "pro-toxicant" that rapidly hydrolyzes into a hydrophilic, herbicidally active acid (Mecoprop-P) and a lipophilic alcohol (2,4,4-trimethylpentanol).

While the parent ester exhibits enhanced uptake in aquatic fauna due to its high

Chemical Identity & Physicochemical Fate

To understand the toxicity, one must first master the fate. Mecoprop-2,4,4-trimethylpentylester is an ester derivative of the phenoxy-carboxylic acid herbicide Mecoprop-P.

The Hydrolysis Driver

The primary error in testing this compound is treating it as stable. In aquatic systems, the ester bond is susceptible to both abiotic (pH-dependent) and biotic (esterase-mediated) hydrolysis.

-

Lipophilicity (

): ~4.8 – 5.2 (High bioaccumulation potential). -

Hydrolysis Half-life (

): < 24 hours in natural waters (pH 7-9).[1] -

Fate Pathway: The ester partitions rapidly into lipid-rich biological membranes (fish gills, algal cell walls) before it hydrolyzes. Once inside the organism or in the water column, it converts to Mecoprop-P acid (highly soluble,

).

Visualization: Hydrolysis & Fate Pathway

The following diagram illustrates the dual-threat mechanism: rapid uptake of the ester followed by intracellular activation of the acid.

Figure 1: The aquatic fate pathway showing the conversion of the lipophilic ester into the active acid moiety. Note the dual entry points: external hydrolysis vs. internal metabolic activation.

Mechanism of Action (MoA) in Non-Target Organisms

The toxicity profile is bifurcated based on the organism's physiology:

Primary Producers (Algae & Macrophytes)

-

Mechanism: Auxin Mimicry.

-

Detail: The metabolite (Mecoprop-P acid) acts as a structural analog of Indole-3-acetic acid (IAA). It binds to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA transcriptional repressors.

-

Result: Uncontrolled cell elongation, epinasty, and collapse of the vascular system.

-

Sensitivity: High. This is the specific target mechanism.

Secondary Consumers (Invertebrates & Fish)

-

Mechanism: Non-polar Narcosis (Ester) & Oxidative Stress (Acid).

-

Detail: The parent ester, being highly lipophilic, disrupts membrane integrity (narcosis) in fish gills and daphnid carapaces. This physical toxicity is often higher than the chemical toxicity of the acid form.

-

Result: Respiratory distress, loss of equilibrium.

-

Sensitivity: Moderate. The ester is 10-100x more toxic than the acid, but rapid hydrolysis limits exposure duration.

Comparative Toxicity Profile

The following data summarizes the differential toxicity between the Ester (Parent) and the Acid (Metabolite).

| Organism Group | Species | Endpoint | Ester Toxicity (Estimated) | Acid Toxicity (Measured) | Risk Driver |

| Algae | P. subcapitata | 0.5 - 2.0 mg/L | > 100 mg/L | Ester (Rapid uptake) | |

| Macrophytes | Lemna gibba | < 0.1 mg/L | 1.9 mg/L | Acid (Specific MoA) | |

| Invertebrates | Daphnia magna | 1 - 10 mg/L | > 90 mg/L | Ester (Narcosis) | |

| Fish | O. mykiss | 1 - 5 mg/L | 124 - 150 mg/L | Ester (Bioconcentration) |

Note: Data for the specific "2,4,4-trimethylpentylester" is read-across from Mecoprop-P Isooctyl Ester (CAS 60825-27-6) and general phenoxy esters due to structural homology.

Advanced Experimental Protocols (Self-Validating Systems)

Standard static tests (OECD 201/202/203) often fail for this compound because the ester concentration drops below the Limit of Quantification (LOQ) within hours.

The "Flow-Through" Requirement

To assess the toxicity of the ester specifically, you must maintain a constant concentration that exceeds the hydrolysis rate.

Protocol: OECD 203 (Fish Acute) Modified for Unstable Esters

-

Solvent Selection: Use a carrier solvent (e.g., Triethylene glycol) at <0.1 mL/L to solubilize the ester. Critical: Run a solvent control.

-

Dosing System: Use a proportional diluter (Mount-Brungs type) or continuous flow syringe pump.

-

Flow Rate Calculation:

. Ensure 5-10 tank volume replacements per 24h.

-

-

Analytical Verification (The Validation Step):

-

Sample water at T=0, 24, 48, 72, 96h.

-

Technique: HPLC-UV or LC-MS/MS.

-

Target: Measure both Mecoprop-2,4,4-trimethylpentylester and Mecoprop-P acid.

-

Validity Criterion: The parent ester concentration must remain within ±20% of nominal. If it drops, calculate toxicity based on the Geometric Mean of measured concentrations, not nominal.

-

Visualization: Flow-Through Experimental Workflow

This diagram outlines the setup required to validate toxicity data for unstable esters.

Figure 2: Flow-through toxicity testing workflow designed to maintain stable exposure concentrations of hydrolytically unstable esters.

Risk Assessment Framework

When submitting data for drug or pesticide registration (e.g., REACH or FIFRA), the risk is calculated using the PEC/PNEC ratio.

-

Predicted Environmental Concentration (PEC):

-

For the ester, assume a "worst-case" scenario of direct overspray or immediate runoff.

-

Refinement: Apply a

correction factor. If the ester hydrolyzes in 4 hours, the chronic exposure risk to fish is negligible, shifting the risk assessment to the Acid metabolite.

-

-

Predicted No-Effect Concentration (PNEC):

-

Derive from the lowest

(usually Algae or Lemna) divided by an Assessment Factor (AF).

-

References

-

OECD. (2011).[3] Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[4] OECD Guidelines for the Testing of Chemicals.[5][6] Link

-

PubChem. (2025).[7] Mecoprop-P Isooctyl Ester Compound Summary. National Library of Medicine. Link

-

Lewis, K.A., et al. (2016). Pesticide Properties DataBase (PPDB).[8] University of Hertfordshire. Link

-

UK Environment Agency. (2006). Proposed EQS for Water Framework Directive Annex VIII substances: mecoprop. Science Report SC040038/SR. Link

Sources

- 1. aquatics.org [aquatics.org]

- 2. Updated conclusion on the peer review of the pesticide risk assessment of the active substance mecoprop-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 5. eurofins.com.au [eurofins.com.au]

- 6. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. borea.mnhn.fr [borea.mnhn.fr]

Biodegradation Pathways of Mecoprop-2,4,4-Trimethylpentylester in Microbial Communities: A Technical Guide

Executive Summary

The environmental fate of esterified phenoxyalkanoic acid herbicides is a critical parameter in ecological risk assessment and agricultural management. Mecoprop-2,4,4-trimethylpentylester is a highly lipophilic formulation of the chiral herbicide mecoprop (MCPP). Understanding its biodegradation requires a systems-level view of microbial metabolism, transitioning from extracellular ester hydrolysis to intracellular, enantioselective ether cleavage, and ultimate aromatic ring mineralization.

This guide synthesizes the mechanistic pathways, key microbial actors, and self-validating experimental protocols necessary for researchers and drug development professionals to accurately profile the environmental degradation of this complex ester.

The Biphasic Metabolic Pathway

The microbial degradation of Mecoprop-2,4,4-trimethylpentylester is not a single concerted reaction but a biphasic cascade requiring synergistic microbial communities [1].

Phase I: Extracellular Ester Hydrolysis

The bulky 2,4,4-trimethylpentyl ester group is designed to enhance cuticular penetration in target plants, but in soil and aquatic environments, it acts as a temporary lipophilic sink. The obligate first step in its biodegradation is the cleavage of the ester bond by ubiquitous microbial carboxylesterases.

-

Causality: Intracellular

-ketoglutarate-dependent dioxygenases (which mediate the subsequent degradation steps) are sterically restricted and cannot accommodate the bulky ester formulation in their active sites. Therefore, extracellular or periplasmic hydrolysis to the free acid (Mecoprop) and 2,4,4-trimethylpentanol is a prerequisite for systemic mineralization.

Phase II: Enantioselective Ether Cleavage

Once hydrolyzed, the free acid Mecoprop[(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid] becomes bioavailable. Because mecoprop is a chiral molecule, its degradation is highly enantioselective.

-

Microbial Actors: Complete degradation often requires a consortium. For instance, Alcaligenes denitrificans has been shown to exclusively degrade the herbicidally active (R)-(+)-isomer [2]. Conversely, highly specialized strains like Sphingomonas herbicidovorans MH possess distinct, inducible enzymes capable of degrading both the (R) and (S) enantiomers, though at varying kinetic rates [3].

-

Enzymatic Mechanism: The ether linkage is cleaved by

-ketoglutarate-dependent dioxygenases, encoded by tfdA-like genes (homologous to those found in Variovorax and Ralstonia sp. CS2) [4]. This reaction yields 4-chloro-2-methylphenol (4-CMP) and pyruvate.

Phase III: Aromatic Ring Cleavage

The intermediate 4-CMP is highly toxic and must be rapidly metabolized to prevent microbial cell death. It undergoes hydroxylation to form a substituted catechol (e.g., 4-chloro-3-methylcatechol), followed by ortho- or meta-cleavage of the aromatic ring. The resulting aliphatic chain is funneled into the

Fig 1: Complete biodegradation pathway of Mecoprop-2,4,4-trimethylpentylester.

Quantitative Degradation Kinetics

The degradation kinetics of the ester versus the free acid highlight the bottleneck in the environmental dissipation of these compounds. While ester hydrolysis is rapid, the subsequent enantioselective cleavage of the free acid dictates the environmental half-life (DT50).

Table 1: Comparative Kinetic Data for Mecoprop Constituents in Aerobic Soil

| Compound / Intermediate | Environment | Primary Microbial Degraders | Typical Half-Life (DT50) |

| Mecoprop-2,4,4-trimethylpentylester | Aerobic Soil / Water | Ubiquitous esterase-producing consortia | < 24 hours |

| (R)-Mecoprop (Free Acid) | Aerobic Topsoil | Alcaligenes denitrificans, Ralstonia sp. CS2 | 5 – 7 days [1][4] |

| (S)-Mecoprop (Free Acid) | Aerobic Topsoil | Sphingomonas herbicidovorans MH | 8 – 11 days [3] |

| 4-Chloro-2-methylphenol (4-CMP) | Aerobic Soil | Pseudomonas spp., Acinetobacter | 1 – 3 days |

Self-Validating Experimental Protocols

To accurately study the biodegradation of this ester, experimental designs must account for abiotic hydrolysis, enantiomeric shifts, and metabolite toxicity. The following protocols are engineered as self-validating systems.

Protocol A: Isolation and Kinetic Profiling of Ester-Degrading Consortia

The goal of this protocol is to isolate a microbial consortium capable of full mineralization, ensuring that the buildup of the 2,4,4-trimethylpentanol byproduct does not inhibit the degradation of the mecoprop free acid.

-

Soil Sampling & Acclimation: Collect 50g of topsoil with a history of phenoxy herbicide application. Suspend in 500 mL of minimal salts medium (MSM).

-

Sequential Batch Enrichment: Spike the MSM with 50 mg/L of Mecoprop-2,4,4-trimethylpentylester as the sole carbon source.

-

Causality: Using the ester (rather than free mecoprop) forces the consortium to express both extracellular esterases and intracellular dioxygenases.

-

-

Internal Controls (Self-Validation):

-

Sterile Control: Autoclaved soil + ester. (Validates that ester hydrolysis is biotic, accounting for baseline chemical hydrolysis).

-

Positive Control: Live soil + free Mecoprop. (Validates that the downstream tfdA pathway is functional independent of esterase activity).

-

-

Sub-culturing: Transfer 10% of the culture to fresh MSM every 7 days for 4 weeks. Plate on MSM agar coated with the ester to isolate distinct colonies (e.g., Pseudomonas, Alcaligenes).

Protocol B: Chiral LC-MS/MS Analysis of Enantioselective Degradation

Standard GC-MS cannot easily differentiate between (R) and (S) enantiomers without chiral derivatization. This protocol uses Chiral LC-MS/MS to track the enantiomeric fraction (EF) over time.

-

Sample Extraction: Extract 5 mL of the bacterial liquid culture using solid-phase extraction (SPE) with an HLB cartridge. Elute with methanol.

-

Isotope Dilution (Self-Validation): Spike the sample with 10

g/L of Mecoprop-d3 (deuterated internal standard) prior to extraction.-

Causality: The recovery rate of the deuterated standard validates the extraction efficiency, ensuring that any observed drop in mecoprop concentration is due to biodegradation, not sample loss.

-

-

Chiral Chromatography: Inject 10

L onto a Chiralpak AGP column. Use a mobile phase of 10 mM ammonium acetate buffer (pH 5.8) and acetonitrile (90:10, v/v). -

Racemization Check: Incubate pure (R)-mecoprop in sterile MSM for the duration of the experiment.

-

Causality: This proves that any appearance of (S)-mecoprop in the live cultures is due to microbial isomerases, not spontaneous abiotic racemization.

-

Fig 2: Self-validating experimental workflow for profiling ester biodegradation.

Conclusion

The biodegradation of Mecoprop-2,4,4-trimethylpentylester is a masterclass in microbial community synergy. No single organism is typically equipped to handle the rapid influx of the bulky aliphatic alcohol and the toxic halogenated phenol simultaneously. By structuring experimental designs to account for the biphasic nature of this pathway—and implementing rigorous internal controls for extraction efficiency and abiotic racemization—researchers can accurately model the environmental persistence of these complex agrochemicals.

References

-

Enantioselective degradation of the herbicide mecoprop[2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology | Oxford Academic.[Link]

-

Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop[(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. National Institutes of Health (NIH) / PMC.[Link]

-

Characterization of (R/S)-mecoprop[2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. PubMed.[Link]

Hydrolysis rate of Mecoprop-2,4,4-trimethylpentylester in aqueous solutions

An In-depth Technical Guide to the Aqueous Hydrolysis of Mecoprop-2,4,4-trimethylpentylester

Abstract

The environmental fate of agricultural chemicals is a cornerstone of modern regulatory science and ecological risk assessment. Mecoprop-2,4,4-trimethylpentylester, a synthetic auxin herbicide, is subject to various degradation processes in the environment, with chemical hydrolysis being a primary abiotic pathway. This guide provides a comprehensive technical overview of the principles, methodologies, and data interpretation for studying the hydrolysis rate of Mecoprop-2,4,4-trimethylpentylester in aqueous solutions. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental design, ensuring that the described protocols are robust and self-validating. This guide is intended for researchers, environmental chemists, and regulatory affairs professionals involved in the characterization of pesticide persistence.

Introduction to Mecoprop Ester Hydrolysis

Mecoprop and its Ester Derivatives

Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, systemic phenoxy herbicide used to control broadleaf weeds.[1] Like many carboxylic acid-based herbicides, it is often formulated as an ester to enhance its efficacy and handling properties. The esterification, in this case with 2,4,4-trimethylpentanol, results in Mecoprop-2,4,4-trimethylpentylester. This modification increases the molecule's lipophilicity, which can improve its absorption through the waxy cuticle of plant leaves.[2] However, for herbicidal activity, the ester must be hydrolyzed back to the parent acid (Mecoprop), which is the biologically active form that mimics the plant hormone auxin, causing uncontrolled growth and eventual death of the target weed.[1][3]

The Significance of Hydrolysis in Environmental Fate

Hydrolysis is a critical abiotic degradation pathway that dictates the persistence and mobility of chemical compounds in aquatic environments.[4] The rate at which Mecoprop-2,4,4-trimethylpentylester hydrolyzes to the more water-soluble and potentially more mobile Mecoprop acid is a key parameter in environmental risk assessments.[2] Understanding this rate under various environmental conditions (e.g., pH, temperature) is essential for predicting the compound's environmental concentration, its potential for transport to non-target areas, and the exposure levels for aquatic organisms. Regulatory bodies worldwide mandate these studies, often following standardized guidelines such as OECD Test Guideline 111.[5][6]

Chemical Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by the addition of a water molecule, yielding a carboxylic acid and an alcohol.[7][8] This reaction can be catalyzed by either acid or base (hydroxide ions).[8]

The general reaction for the hydrolysis of Mecoprop-2,4,4-trimethylpentylester is as follows:

Caption: General hydrolysis reaction of Mecoprop-2,4,4-trimethylpentylester.

The rate of this reaction is highly dependent on the pH of the aqueous solution and the ambient temperature.[7]

Core Factors Influencing Hydrolysis Rate

The Role of pH

The pH of the aqueous medium is the most significant factor governing the hydrolysis rate of esters. The overall observed rate constant (k_obs) is a composite of three simultaneous reactions: acid-catalyzed (k_H), neutral (k_N), and base-catalyzed (k_B) hydrolysis.

-

Acid-Catalyzed Hydrolysis (pH < 5): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7][8] The rate is generally first-order with respect to both the ester concentration and the hydronium ion concentration.

-

Neutral Hydrolysis (pH ~5-8): In the near-neutral pH range, the reaction is primarily with water itself, which is a weak nucleophile. For many esters, this process is very slow compared to the acid or base-catalyzed pathways.[8] Mecoprop itself is reported to be hydrolytically stable at pH 5, 7, and 9, indicating the parent acid does not degrade.[9] However, the ester form is expected to be more susceptible.

-

Base-Catalyzed Hydrolysis (Saponification) (pH > 8): Under basic (alkaline) conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[7] This reaction is typically much faster than neutral or acid-catalyzed hydrolysis and is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack.[8] This is often the dominant degradation pathway in alkaline waters.

The Influence of Temperature

Temperature significantly affects the rate of chemical reactions, including hydrolysis. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor (frequency factor)

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

In practice, hydrolysis studies are conducted at multiple temperatures to determine these parameters.[10] This allows for the prediction of hydrolysis half-lives at environmentally relevant temperatures where direct measurement might be impractically slow.[11] An increase in temperature of 10°C can often lead to a doubling or tripling of the reaction rate.[12]

Standardized Methodologies for Hydrolysis Rate Determination

To ensure data consistency and comparability for regulatory purposes, hydrolysis studies are conducted following internationally recognized guidelines. The OECD Test Guideline 111, "Hydrolysis as a Function of pH," is the most widely accepted standard.[4][6] The US EPA has similar harmonized guidelines, such as OPPTS 835.2120 and 835.2130.[10]

The OECD 111 Tiered Approach

The OECD 111 guideline employs a tiered approach to efficiently determine a substance's hydrolytic stability.[6][13] This structure is a key element of a self-validating protocol; it prevents unnecessary long-term testing for highly stable or highly unstable compounds.

Caption: Tiered experimental workflow based on OECD Guideline 111.

The rationale behind the preliminary test at an elevated temperature (50°C) is to accelerate the reaction, allowing for a rapid assessment of stability.[6][10] If significant degradation occurs, further testing is conducted at more environmentally realistic temperatures.

Detailed Experimental Protocol

This protocol outlines the steps for determining the hydrolysis rate of Mecoprop-2,4,4-trimethylpentylester following the OECD 111 guideline.

Materials and Reagents

-

Test Substance: Analytical standard of Mecoprop-2,4,4-trimethylpentylester (>98% purity).

-

Reference Standards: Analytical standards of Mecoprop acid and 2,4,4-trimethylpentanol.

-

Water: High-purity, sterile water (e.g., Type I, HPLC-grade). Sterilization (e.g., by autoclaving or 0.22 µm filtration) is crucial to inhibit microbial degradation, ensuring that only abiotic hydrolysis is measured.[5]

-

Buffer Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9. These should be prepared to maintain a constant pH throughout the experiment.

pH Buffer System Components 4.0 Acetic acid / Sodium acetate or Citric acid / Sodium citrate 7.0 Potassium phosphate monobasic / Sodium phosphate dibasic | 9.0 | Boric acid / Sodium hydroxide |

-

Solvents: HPLC-grade acetonitrile or methanol for preparing stock solutions and for analytical mobile phases.

-

Glassware: Sterile, amber glass vials with Teflon-lined septa to prevent photodegradation and analyte loss.

Preparation of Test Solutions

-

Stock Solution: Prepare a concentrated stock solution of Mecoprop-2,4,4-trimethylpentylester in a water-miscible organic solvent (e.g., acetonitrile). The use of a solvent is necessary due to the low aqueous solubility of the ester.

-

Test Concentrations: Add a small aliquot of the stock solution to each sterile buffer solution (pH 4, 7, and 9). The final concentration of the test substance should not exceed half its water solubility or 0.01 M.[6][10] The volume of organic solvent should be kept to a minimum (typically <1%) to avoid co-solvent effects on the hydrolysis rate.

-

Incubation: Tightly seal the vials and place them in a temperature-controlled incubator or water bath in the dark to prevent photodegradation.[5] Run multiple replicates for each condition.

Tier 1: Preliminary Test

-

Incubate the prepared test solutions at 50 ± 0.5°C.[6]

-

Withdraw samples at time zero and after 5 days.

-

Immediately quench the reaction if necessary (e.g., by pH adjustment or freezing) and analyze for the concentration of the parent ester.

-

Calculate the percentage of hydrolysis. If it is less than 10% after 5 days, the substance is considered hydrolytically stable, and further testing may not be required.[6]

Tier 2: Main Study

-

If the preliminary test shows >10% degradation, set up a new experiment at a lower, environmentally relevant temperature (e.g., 25°C). To determine the Arrhenius parameters, it is advisable to run the experiment at three different temperatures (e.g., 15°C, 25°C, 35°C).[10]

-

Collect samples at appropriate time intervals. The sampling frequency should be designed to generate at least 5-7 data points before 90% of the substance has degraded.

-

Analyze samples for the concentration of Mecoprop-2,4,4-trimethylpentylester and, if possible, the formation of the Mecoprop acid product.

Analytical Methodology

The choice of analytical method must provide sufficient sensitivity, selectivity, and precision. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[12][14]

-

Rationale: LC-MS/MS allows for the simultaneous quantification of the parent ester and the more polar Mecoprop acid degradate in a single run. Its high selectivity minimizes interference from the buffer matrix, and its sensitivity allows for the use of low initial test concentrations.[15][16]

-

Sample Preparation: Samples may be analyzed directly or after a simple dilution.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile.[14]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is often used for the Mecoprop acid, while positive mode might be suitable for the ester. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[14]

Data Analysis and Interpretation

Calculation of Rate Constants and Half-Life

Hydrolysis reactions typically follow first-order kinetics. The integrated rate law is:

ln([C]t) = ln([C]₀) - kt

Where:

-

[C]t is the concentration at time t

-

[C]₀ is the initial concentration

-

k is the first-order rate constant

A plot of ln([C]t) versus time (t) should yield a straight line with a slope of -k.[11] The half-life (DT₅₀), the time required for the concentration to decrease by 50%, is calculated as:

DT₅₀ = ln(2) / k

Hypothetical Data Summary

The following table presents hypothetical but realistic results for a Tier 2 study on Mecoprop-2,4,4-trimethylpentylester, demonstrating the expected influence of pH and temperature.

| Temperature (°C) | pH | Rate Constant (k) (days⁻¹) | Half-Life (DT₅₀) (days) | Correlation (r²) |

| 25 | 4.0 | 0.015 | 46.2 | 0.991 |

| 25 | 7.0 | 0.009 | 77.0 | 0.988 |

| 25 | 9.0 | 0.347 | 2.0 | 0.995 |

| 35 | 9.0 | 0.950 | 0.73 | 0.993 |

| 15 | 9.0 | 0.121 | 5.7 | 0.990 |

These hypothetical results illustrate the typical trend: hydrolysis is slowest under neutral conditions and significantly accelerated in alkaline (pH 9) solutions. The rate at pH 9 also shows a clear temperature dependence.

Conclusion

The study of the aqueous hydrolysis rate of Mecoprop-2,4,4-trimethylpentylester is a well-defined process guided by established scientific principles and regulatory guidelines. The key determinants of its environmental persistence in aquatic systems are pH and temperature. A thorough investigation following a tiered approach, such as that outlined in OECD 111, provides the necessary data to calculate degradation rates and half-lives. This information is indispensable for conducting accurate environmental risk assessments and ensuring the responsible management of this herbicide. The use of modern analytical techniques like LC-MS/MS is critical for generating high-quality, reliable data.

References

- OECD. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation.

- ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS.

- Pesticide Registration Toolkit. (n.d.). Hydrolysis rate.

- OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH.

- OECD. (2025, June 24). Test No. 111: Hydrolysis as a Function of pH.

- Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111.

- US EPA. (n.d.). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Environmental Degradation Pathways of Mecoprop.

- PMC. (n.d.). Recent advances in rapid detection techniques for pesticide residue: A review.

- Wikipedia. (n.d.). Mecoprop.

- ACS Publications. (2017, January 18). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.

- University of Hertfordshire. (2026, February 18). Mecoprop (Ref: RD 4593) - AERU.

- Oekotoxzentrum. (n.d.). EQS - Ecotox Centre proposal for: Mecoprop-P.

- GOV.UK. (n.d.). Attenuation of mecoprop in the subsurface.

- Fiveable. (2025, August 15). Ester Hydrolysis Definition - Organic Chemistry Key Term.

- Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali.

- Guidechem. (n.d.). MECOPROP-P 16484-77-8 wiki.

- Oj Compagnie. (n.d.). material safety data sheet mecoprop-p + 2,4-d manufacturing concentrate pcp 27867.

- NIST. (n.d.). Mecoprop - the NIST WebBook.

- USGS Publications Warehouse. (2024, January 31). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.

- White Rose Research Online. (2017, May 10). Ester hydrolysis.

- Chemguide. (n.d.). hydrolysis of esters.

- Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- ResearchGate. (n.d.). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review.

- PubChem. (n.d.). Mecoprop.

Sources

- 1. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Mecoprop - Wikipedia [en.wikipedia.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. fiveable.me [fiveable.me]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

Technical Guide: Adsorption and Desorption Behavior of Mecoprop-2,4,4-trimethylpentylester in Soil Matrices

This technical guide details the adsorption and desorption behavior of Mecoprop-2,4,4-trimethylpentylester , a specific ester derivative of the phenoxy herbicide Mecoprop (MCPP).

Executive Summary

Mecoprop-2,4,4-trimethylpentylester (CAS: 217487-13-3) is a lipophilic ester derivative of the phenoxy acid herbicide Mecoprop. Unlike its parent acid, which is highly mobile and water-soluble, the 2,4,4-trimethylpentyl ester exhibits strong initial adsorption to soil organic matter due to its hydrophobic alkyl chain. However, its environmental fate is governed by a "race" between hydrophobic partitioning and chemical/biological hydrolysis .

This guide provides a rigorous experimental framework (modified OECD 106) to characterize this behavior, distinguishing between the intrinsic sorption of the ester and the apparent sorption of its hydrolytic metabolite (Mecoprop acid).

Chemical Profile & Environmental Significance[1][2][3][4][5][6][7][8][9]

| Property | Mecoprop-2,4,4-trimethylpentylester | Mecoprop (Acid Metabolite) |

| Structure | Bulky ester (Lipophilic) | Carboxylic Acid (Ionizable) |

| Water Solubility | Low (< 1 mg/L predicted) | High (> 600 mg/L at pH 7) |

| Dominant Interaction | Hydrophobic Partitioning (Van der Waals) | Anionic Repulsion / Cation Bridging |

| Mobility Potential | Low (Immobile in soil) | High (Leaching risk) |

| Stability | Unstable (Rapid hydrolysis | Stable (Weeks to Months) |

The Hydrolysis Conundrum

In non-sterile agricultural soils, phenoxy esters undergo rapid hydrolysis mediated by soil moisture and microbial esterases. Therefore, "adsorption" studies of the ester often inadvertently measure the adsorption of the acid metabolite unless specific stabilization protocols (e.g., sterilization, low temperature) are employed.

Mechanistic Pathways

The behavior of the molecule in soil is defined by two competing pathways.

Pathway Diagram (DOT)

Caption: Competitive fate pathways showing the ester's strong sorption potential versus its rapid conversion to the mobile acid form.

Experimental Protocol: Modified Batch Equilibrium (OECD 106)

To accurately determine the

Phase 1: Soil Selection & Preparation

Select three soil types to cover a range of Organic Carbon (OC) and pH levels.

-

Soil A (Sandy Loam): Low OC (0.5%), Acidic pH (5.5). High leaching potential.[1][2]

-

Soil B (Silt Loam): Moderate OC (1.5%), Neutral pH (7.0). Representative agricultural soil.[3][4][5]

-

Soil C (Clay/High Humic): High OC (3.0%), Variable pH. High sorption capacity.

Critical Pre-treatment: Gamma-irradiation (25-30 kGy) or autoclaving is mandatory to inhibit microbial esterases if the goal is to measure the parent ester's sorption.

Phase 2: Batch Equilibrium Workflow

-

Stock Solution: Dissolve Mecoprop-2,4,4-trimethylpentylester in acetonitrile (due to low water solubility), then spike into 0.01 M

solution. Keep solvent < 0.1% v/v. -

Soil-to-Solution Ratio: Use a high ratio (e.g., 1:5 or 1:20) to ensure detectable aqueous concentrations, as the ester will strongly partition to soil.

-

Equilibration: Shake in glass (Teflon-lined caps) at 20°C in the dark.

-

Time: Determine via kinetic study (typically 4–24 hours).

-

-

Separation: Centrifuge at 3000g for 20 mins.

-

Analysis: Analyze supernatant via HPLC-UV/MS or LSC (if

-labeled).-

QC Check: Verify peak purity to ensure no hydrolysis occurred during the test.

-

Phase 3: Desorption Kinetics[13]

-

Remove supernatant after adsorption.

-

Replace with fresh 0.01 M

. -

Shake for defined intervals (e.g., 24h) and analyze release.

-

Hysteresis Calculation: Calculate the Hysteresis Index (

) to quantify irreversible binding.

Data Interpretation & Expected Results

Adsorption Isotherms

Data should be fitted to the Freundlich Equation :

-

: Concentration in soil (

-

: Concentration in equilibrium solution (

- : Freundlich adsorption coefficient

- : Linearity factor

Representative Data Scenarios

The table below illustrates the contrast between the Ester (Parent) and the Acid (Metabolite) if hydrolysis is not controlled.

| Parameter | Soil A (Sandy Loam) | Soil B (Silt Loam) | Soil C (High OC) | Interpretation |

| Ester | 2,500 - 5,000 | 3,000 - 6,000 | 3,500 - 7,000 | Immobile. Strongly bound to organic matter. |

| Acid | 10 - 40 | 5 - 20 | 20 - 60 | Mobile. Weak binding; risk of leaching. |

| Ester | 0.85 - 0.95 | 0.90 - 1.0 | 0.80 - 0.90 | Near-linear sorption (partitioning driven). |

| Desorption ( | High Hysteresis | Moderate | High Hysteresis | Ester binding is often partially irreversible (bound residues). |

Implications for Drug/Agrochemical Development

While Mecoprop is an herbicide, the behavior of the "2,4,4-trimethylpentylester" moiety serves as a model for lipophilic prodrugs .

-

Bioavailability: The high sorption (

) implies that if the ester is not rapidly hydrolyzed, it will remain bound to soil/sediment, reducing bioavailability to target organisms or off-target leaching. -

Leaching Risk: The parent ester poses negligible leaching risk. The risk assessment must focus entirely on the hydrolysis rate . If hydrolysis is fast (

hours), the leaching profile effectively mimics the acid. -

Formulation Strategy: For controlled release, increasing the steric bulk of the ester (like the 2,4,4-trimethylpentyl group) can retard hydrolysis, keeping the active ingredient in the topsoil layer (adsorbed zone) longer than a simple ethyl ester.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Publishing.

-

Kah, M., & Brown, C. D. (2006).[6] Adsorption of ionisable pesticides in soils. Reviews of Environmental Contamination and Toxicology, 188, 149-217.

-

Hiller, E., et al. (2010).[4] Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies, 19(2), 315-321.[4]

-

Pasieczna-Patkowska, S., et al. (2024).[6] Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation?. Journal of Soils and Sediments.

-

Chem Service Inc. (n.d.). Mecoprop-2,4,4-trimethylpentylester Reference Standard (CAS 217487-13-3).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 3. mdpi.com [mdpi.com]

- 4. pjoes.com [pjoes.com]

- 5. Frontiers | Phthalate Acid Esters in Soil, Plastic Shed Film, and Ginseng Tissues of Different Ages From Farmland: Concentration, Distribution, and Risk Assessment [frontiersin.org]

- 6. Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nevareaktiv.ru [nevareaktiv.ru]

Topic: Potential for Bioaccumulation of Mecoprop-p-trimethylpentylester in Aquatic Invertebrates

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mecoprop, a widely used phenoxy herbicide, is often formulated as esters to enhance its efficacy. This guide focuses on a specific, highly lipophilic ester, Mecoprop-p-trimethylpentylester, and its potential for bioaccumulation in aquatic invertebrates. While data on the parent acid (Mecoprop-p) suggest low bioaccumulation, the physicochemical properties of the ester form indicate a significantly higher intrinsic potential for uptake and concentration in organism tissues. This document provides a comprehensive analysis of the factors governing its environmental fate, metabolic transformation, and a detailed framework for the experimental assessment of its bioaccumulation in key aquatic invertebrate species. We synthesize established regulatory testing principles with field-proven insights to offer a robust methodology for researchers.

Introduction: The Environmental Significance of Herbicide Esters

Mecoprop (MCPP) is a selective, post-emergence herbicide used to control broad-leaved weeds.[1] Its herbicidal activity resides primarily in the R-(+)-enantiomer, known as Mecoprop-p (MCPP-p).[1][2] To improve penetration through the waxy cuticle of plant leaves, Mecoprop-p is often formulated as a lipophilic ester. Mecoprop-p-trimethylpentylester is one such formulation.

Upon entering an aquatic environment, the fate and toxicological profile of this ester are governed by two competing processes: rapid partitioning into organism tissues due to high lipophilicity, and hydrolysis to the more water-soluble parent acid, Mecoprop-p, and the corresponding alcohol. Understanding the balance between these pathways is critical for accurately assessing the risk of bioaccumulation in non-target aquatic organisms, particularly invertebrates, which form the base of many aquatic food webs.

This guide provides a detailed scientific framework for evaluating the bioaccumulation potential of Mecoprop-p-trimethylpentylester. It moves beyond simple data reporting to explain the causal mechanisms and experimental rationale necessary for a self-validating and scientifically rigorous assessment.

Physicochemical Properties & Inherent Bioaccumulation Potential

The potential for a chemical to bioaccumulate is strongly linked to its hydrophobicity, commonly measured by the octanol-water partition coefficient (Log Kₒw). A Log Kₒw value greater than 3.0 is a common indicator for potential bioaccumulation.[2]

Mecoprop exists in distinct forms with vastly different properties:

| Compound | Type | Log Kₒw (or Log P) | Water Solubility | Inherent Bioaccumulation Potential |

| Mecoprop-p-trimethylpentylester | Ester (Non-ionic) | 5.6 (estimated) [3] | Low (estimated) | High |

| Mecoprop-p | Acid (Ionizable) | 3.13 (at low pH) [4] | 620 mg/L[4] | Low to Moderate |

| Mecoprop Anion | Ionized Acid | -0.19 (at pH 7) [5] | High | Very Low |

Table 1: Comparison of physicochemical properties.

The parent acid, Mecoprop-p, has a pKa of 3.2, meaning it will be predominantly in its ionized (anionic) form in typical environmental waters (pH 6-9).[2] This ionic form has a very low Log Kₒw and limited potential to cross biological membranes.

In stark contrast, the ester, Mecoprop-p-trimethylpentylester, is a non-ionic and significantly more complex molecule. While direct data is scarce, similar large ester structures exhibit high Log Kₒw values. A registration dossier for a substance described as a mixture of isomers with a similar structure reports an average Log Kₒw of 5.6 .[3] This high value strongly suggests that if the ester persists in the water column, it will readily partition from water into the lipid-rich tissues of aquatic organisms.

Therefore, the primary concern for bioaccumulation is with the intact ester, prior to its hydrolysis.

Metabolic Fate: The Critical Role of Hydrolysis and Degradation

While the high Log Kₒw of the ester drives its uptake, its environmental persistence is limited by metabolic processes. The primary route of transformation for an ester in an aquatic environment is hydrolysis, which can be both biotic (enzyme-mediated in organisms) and abiotic. This process breaks the ester bond, yielding the parent acid and the corresponding alcohol.

Caption: Metabolic pathway of Mecoprop-p-trimethylpentylester.

Upon entering an organism, esterase enzymes will likely facilitate rapid hydrolysis. The resulting Mecoprop-p acid can then be more readily excreted or further metabolized. Studies on the degradation of Mecoprop-p in water/sediment systems show it breaks down into metabolites like 2-methyl-4-chlorophenol (2-MCP), which itself is considered to have a slight potential to bio-accumulate.[1][2]

The key scientific question is the rate of uptake and hydrolysis. If uptake of the ester into tissues is significantly faster than its hydrolysis, transient but potentially high concentrations of the parent ester could accumulate.

Experimental Assessment in Aquatic Invertebrates

A definitive assessment requires empirical data derived from a controlled laboratory study. While the OECD Test Guideline 305 (Bioaccumulation in Fish) provides the foundational principles, a study on aquatic invertebrates requires specific adaptations.[6][7][8]

Rationale for Test Species Selection

The choice of species should represent different ecological niches to provide a comprehensive assessment.

-

Daphnia magna (Water Flea): A standard pelagic crustacean model. It is a filter-feeder, primarily exposed to dissolved chemicals. Its short life cycle allows for rapid assessment of uptake and effects on reproduction.[2][9]

-

Lumbriculus variegatus (Blackworm) or Chironomus riparius (Midge Larva): Benthic (sediment-dwelling) organisms. As hydrophobic compounds like Mecoprop-p-trimethylpentylester are likely to partition to organic matter in sediment, these species represent a critical exposure pathway.

Experimental Protocol: A Modified OECD 305 Approach

This protocol outlines a two-phase study: an uptake phase where organisms are exposed to the test substance, and a depuration phase where they are transferred to clean media.

Step 1: Acclimation

-

Acclimate test organisms to laboratory conditions (temperature, light cycle, water quality) for at least one week. Feed organisms a standard diet. This ensures a consistent physiological state at the start of the experiment.

Step 2: Preparation of Test Solutions

-

Due to the low expected water solubility and high Log Kₒw of the ester, a solvent carrier (e.g., acetone) may be necessary to prepare a stock solution. The final solvent concentration in the test water must be minimal (<0.1 mL/L) and consistent across all treatments and controls.

-

Prepare at least two test concentrations and a control group (including a solvent control if used). Concentrations should be environmentally relevant if possible, but high enough to allow for analytical detection in tissue.

Step 3: The Uptake Phase (e.g., 48-96 hours for Daphnia)

-

Initiate the exposure by placing a known number and biomass of organisms into the test chambers. A semi-static renewal design is recommended, where the test solution is renewed every 24 hours to maintain a relatively constant exposure concentration.

-

Collect water samples at the beginning and end of each renewal period to measure the actual concentration of Mecoprop-p-trimethylpentylester and its primary metabolite, Mecoprop-p.

-

At predetermined time points (e.g., 6, 24, 48, 96 hours), collect a subset of organisms from each replicate for residue analysis. This allows for the determination of uptake kinetics.

Step 4: The Depuration Phase (e.g., 48-96 hours)

-

After the uptake phase, gently transfer the remaining organisms to chambers containing clean, uncontaminated medium.

-

Continue the semi-static renewal with clean medium.

-

Collect organism samples at time points (e.g., 6, 12, 24, 48, 96 hours post-exposure) to measure the elimination of the substance.

Step 5: Sample Analysis

-

Water Samples: Use a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent ester and Mecoprop-p.

-

Tissue Samples: Record the wet weight of the organisms. Homogenize the tissue and perform a solvent extraction (e.g., using QuEChERS). Analyze the extract using LC-MS/MS. It is crucial to also determine the lipid content of the organisms, as bioaccumulation is strongly correlated with lipid levels.

Data Analysis and Interpretation

The primary endpoint is the Bioconcentration Factor (BCF) , the ratio of the chemical's concentration in the organism to its concentration in the water at steady-state.

-

Steady-State BCF: BCF = C_organism / C_water (Where C_organism is the concentration in tissue (µg/g) and C_water is the concentration in water (µg/mL) at steady-state).

-

Kinetic BCF: The BCF can also be calculated from the uptake (k₁) and depuration (k₂) rate constants, derived from modeling the concentration changes over time. BCF = k₁ / k₂ This kinetic approach is often more robust as it does not require reaching a true steady-state.

The analysis must separately consider the BCF for the parent ester and its metabolites. A high BCF for the parent ester, even if transient, could indicate a potential for acute toxicity.

Sources

- 1. borea.mnhn.fr [borea.mnhn.fr]

- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 3. echa.europa.eu [echa.europa.eu]

- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-Precision Quantification of Mecoprop-2,4,4-trimethylpentylester (Mecoprop-Isooctyl) in Soil via GC-MS

[1][2]

Abstract & Scope

This protocol details the direct quantification of Mecoprop-2,4,4-trimethylpentylester (Mecoprop-isooctyl ester) in soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Unlike standard EPA methods (e.g., 8151A) which hydrolyze esters to their acid forms for total herbicide quantification, this method is designed to preserve the ester moiety.[2] This allows researchers to distinguish between the applied ester formulation and its degradation product (Mecoprop acid), a critical requirement for environmental fate, run-off, and half-life studies.[2]

Key Challenges Addressed:

Chemical Profile & Safety

Analyte: Mecoprop-2,4,4-trimethylpentylester

Synonyms: Mecoprop-isooctyl ester; Mecoprop-P-isooctyl (if resolved isomer)

CAS No: 28473-03-2 (racemic), 217487-13-3 (isomer specific)

Molecular Formula:

| Property | Description |

| Lipophilicity (LogP) | > 5.0 (Estimated).[1][2] Highly lipophilic; binds strongly to soil organic matter.[1][2] |

| Stability | Hydrolyzes rapidly to Mecoprop acid in moist, acidic, or biologically active soils. |

| Hazards | Marine pollutant, potential skin sensitizer.[1][2] Handle with nitrile gloves and fume hood.[2] |

Experimental Protocol

Reagents & Materials[2][3][4]

-

Solvents: Acetonitrile (LC-MS Grade), Acetone (Pesticide Grade), Hexane (Pesticide Grade).[2]

-

Salts/Buffers: Anhydrous Magnesium Sulfate (

), Sodium Chloride (NaCl), Sodium Citrate dibasic/tribasic (for buffering).[2] -

Internal Standard (IS): 2,4-D-isooctyl ester (preferred structural analog) or Triphenyl phosphate (TPP).[1][2] Note: Do not use deuterated Mecoprop Acid as it partitions differently than the ester.[1]

-

SPE Cleanup: Primary Secondary Amine (PSA) and C18 bulk sorbents (QuEChERS dSPE kit).[2]

Sample Preparation: Modified QuEChERS (Buffered)

Rationale: Standard unbuffered extractions can lead to acid-catalyzed hydrolysis.[1][2] A citrate-buffered approach maintains neutral pH, preserving the ester.

Step-by-Step Workflow:

-

Soil Pre-treatment:

-

Extraction:

-

Add 100 µL of Internal Standard Spiking Solution (10 µg/mL).[2]

-

Add 10 mL of Acetonitrile (ACN) .

-

Immediate Action: Shake vigorously by hand for 1 minute to disperse soil.[2]

-

Add QuEChERS Citrate Buffer Mix (4g

, 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate).[2] -

Vortex immediately for 2 minutes.[2] (The heat of hydration from

aids extraction, but prolonged heat can degrade.[2] Cool if tube becomes hot >40°C). -

Centrifuge at 4,000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Concentration & Solvent Exchange (Optional but Recommended):

-

Transfer 1.0 mL of cleaned extract to a concentrator tube.

-

Evaporate to near dryness under Nitrogen (

) stream at 35°C.[2] -

Reconstitute in 1.0 mL Hexane or Isooctane . (GC-MS injection is cleaner in non-polar solvents, and ACN expansion volume can affect liner lifetime).[2]

-

Transfer to GC vial with glass insert.

-

GC-MS Instrumentation Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

Inlet (Split/Splitless):

-

Mode: Splitless (purge flow 50 mL/min at 1.0 min).

-

Temperature: 250°C .[2]

-

Liner: Ultra-Inert Single Taper with Wool (deactivated to prevent ester breakdown).[2]

Column:

-

Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5ms UI, DB-5ms).[1][2]

-

Dimensions: 30 m

0.25 mm ID

Oven Program:

-

Rationale: The isooctyl ester is significantly heavier and higher boiling than methyl esters.

-

Initial: 70°C (hold 1 min).

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 10°C/min to 300°C (hold 5 min).

-

Total Run Time: ~18 minutes.

Mass Spectrometer (EI Source):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.[2]

-

Transfer Line: 280°C.[2]

-

Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-450 m/z) for ID confirmation.[1][2]

SIM Table (Target Ions):

| Compound | RT (min)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| Mecoprop-Isooctyl | ~14.5 | 169 | 142 | 214 / 326** |

| 2,4-D-Isooctyl (IS) | ~13.8 | 175 | 231 | 338 |

*RT must be determined experimentally. **Molecular ion (326) is weak; 169 (chloromethylphenoxy cation) is the base peak.[2]

Visualized Workflow (DOT Diagram)

Caption: Figure 1. End-to-end workflow for Mecoprop-isooctyl ester analysis, highlighting the critical QC check for hydrolysis.

Quality Assurance & Self-Validation

To ensure the "Trustworthiness" of this protocol, implement the following System Suitability Tests (SST):

-

Hydrolysis Check (The "Zero" Control):

-

Inject a standard of Mecoprop Acid .[1][2] Note its Retention Time (RT).

-

If your soil sample chromatogram shows a peak at the Acid RT, your ester is degrading during extraction or in the GC inlet.

-

Remedy: Ensure inlet liner is deactivated; ensure

is added after solvent to bind water immediately.[1][2]

-

-

Linearity & Range:

-

Recovery Spikes:

References

-

United States Environmental Protection Agency (EPA). (2007).[2] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][2] (Basis for extraction logic of phenoxies).[2][3] Link

-

European Commission. (2021). EU Reference Laboratories for Residues of Pesticides: Single Residue Methods.[2] (Guidance on QuEChERS for acidic herbicides). Link

-

PubChem. (2025).[1][2][4] Mecoprop-isooctyl - Compound Summary.[1][2] National Library of Medicine.[2] Link

-

Anastassiades, M., et al. (2003).[2] Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. AOAC International.[2] (The foundational QuEChERS paper). Link

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Mecoprop-2,4,4-trimethylpentylester

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Mecoprop-2,4,4-trimethylpentylester. The method was developed based on the physicochemical properties of the parent compound, Mecoprop, and established principles for the analysis of phenoxy herbicide esters. The procedure utilizes reversed-phase chromatography for optimal separation and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the determination of this specific Mecoprop ester in technical materials or formulated products.

Introduction

Mecoprop, also known as MCPP, is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in agriculture and turf management.[3][4] It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin, causing uncontrolled growth in target weeds.[5][6] Mecoprop is a chiral compound, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer, often referred to as Mecoprop-P.[3][6] To enhance its efficacy and modify its physical properties for various formulations, Mecoprop is often converted into salt or ester forms.[3][7]

Mecoprop-2,4,4-trimethylpentyl ester (CAS No. 217487-13-3) is one such derivative.[8][9] Accurate quantification of this specific ester is critical for ensuring product quality, verifying formulation concentration, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of phenoxy herbicides due to its specificity, sensitivity, and robustness.[10][11]

This document provides a comprehensive, step-by-step protocol for an HPLC-UV method developed and validated for the analysis of Mecoprop-2,4,4-trimethylpentylester. The narrative explains the scientific rationale behind the selection of chromatographic parameters and validation procedures, ensuring the method's trustworthiness and scientific integrity.

Scientific Principles and Method Development Rationale

The development of this method was guided by the chemical properties of the analyte and established chromatographic principles.

Analyte Properties and Chromatographic Strategy

Mecoprop-2,4,4-trimethylpentylester possesses a molecular formula of C18H27ClO3 and a molecular weight of 326.86 g/mol .[8] The core structure contains a chromophore—the substituted phenyl ring—which is responsible for its ultraviolet (UV) absorbance. The parent acid, Mecoprop, exhibits UV absorbance maxima around 229 nm and 280 nm.[12] The esterification of the carboxylic acid group has a minimal effect on the phenyl chromophore, allowing for detection at similar wavelengths. For this method, a wavelength of 280 nm was selected to provide a balance of sensitivity and selectivity, minimizing potential interference from common co-formulants or matrix components.

The addition of the large, nonpolar 2,4,4-trimethylpentyl group significantly increases the hydrophobicity of the molecule compared to the parent acid. Therefore, reversed-phase HPLC was the logical choice for separation. A C18 (octadecyl-silane) stationary phase was selected for its strong hydrophobic retention capabilities, which are ideal for retaining and separating nonpolar analytes like Mecoprop-2,4,4-trimethylpentylester.

Optimization of Chromatographic Conditions

The mobile phase was optimized to achieve a balance between adequate retention, good peak shape, and a reasonable analysis time.

-

Mobile Phase Composition: A mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. A gradient elution was selected to ensure efficient elution of the highly retained analyte while maintaining a sharp peak shape.

-

Acidification: Although the analyte is an ester and not an ionizable acid, the parent compound and potential related impurities are acidic. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase is a standard practice in phenoxy herbicide analysis.[13] This suppresses the ionization of any potential acidic degradants or impurities, leading to more consistent retention times and improved peak symmetry.

-

Column Temperature: The column temperature was maintained at 30 °C to ensure reproducible retention times and improve efficiency by reducing mobile phase viscosity.

The culmination of this development process is a method that is both selective and robust for its intended purpose.

Experimental Workflow and Validation

The overall process for method development and validation follows a logical sequence to ensure the final protocol is fit for purpose.

Caption: Workflow for HPLC-UV method development and validation.

Materials and Methods

Instrumentation and Equipment

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Chromatographic data system (CDS) software.

-

Analytical balance (4-decimal place).

-

Volumetric flasks (Class A).

-

Pipettes and tips.

-

Syringe filters (0.45 µm, PTFE).

Chemicals and Reagents

-

Mecoprop-2,4,4-trimethylpentylester reference standard (LGC Standards or equivalent).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric acid (85%, analytical grade).

Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, equilibrate for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 15 minutes |

Protocols

Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of Mecoprop-2,4,4-trimethylpentylester reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile.

-

Mix thoroughly. This solution is stable for up to 4 weeks when stored at 2-8°C.

Working Standard and Calibration Curve Preparation

-

Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial conditions, 60:40 Acetonitrile:Water).

-

A suggested calibration range is 10, 25, 50, 100, and 200 µg/mL.

-

Filter each standard through a 0.45 µm syringe filter before injection.

Sample Preparation

-

Accurately weigh an amount of sample expected to contain approximately 25 mg of Mecoprop-2,4,4-trimethylpentylester into a 25 mL volumetric flask.

-

Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with acetonitrile.

-

Further dilute an aliquot of this solution with the mobile phase to bring the final concentration within the calibration range (e.g., a 1:5 dilution for an expected concentration of 100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][14] The validation ensures that the analytical procedure is suitable for its intended purpose.[2][15] For pesticide residue analysis, guidelines such as SANTE/11312/2021 also provide a framework for ensuring data quality.[16]

Validation Summary

| Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank at the analyte retention time. | Peak purity > 990. No co-elution. |

| Linearity (r²) | > 0.999 | r² ≥ 0.995 |

| Range | 10 - 200 µg/mL | 80-120% of the test concentration.[14] |

| Accuracy | 98.5% - 101.2% | 98.0% - 102.0% recovery. |

| Precision (RSD%) | Repeatability: ≤ 0.8% Intermediate: ≤ 1.5% | RSD ≤ 2.0% |

| LOD | 2.5 µg/mL | Signal-to-Noise ratio of 3:1 |

| LOQ | 8.0 µg/mL | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | RSD ≤ 2.0% |

Conclusion

This application note presents a specific, accurate, and precise HPLC-UV method for the quantification of Mecoprop-2,4,4-trimethylpentylester. The systematic development approach, grounded in established chromatographic theory, resulted in a robust protocol suitable for routine quality control and research applications. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is reliable and fit for its intended purpose.

References

- BenchChem. (n.d.). Physicochemical properties of Mecoprop and its salts.

- European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed.

-

Collaborative International Pesticides Analytical Council. (2022). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

EXTOXNET. (1996). Mecoprop. Pesticide Information Profile. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- European Union Reference Laboratories for Residues of Pesticides. (2026). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021 v2026).

-

Lynxee consulting. (2023). EUROPE - COM: Update of the analytical guidance document for residues. Retrieved from [Link]

-

AERU. (2026). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. Retrieved from [Link]

-

Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

- Di Corcia, A., Bellin, G., & Trovato, A. (1996). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction.

-

International Council for Harmonisation. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

European Union Reference Laboratories for Residues of Pesticides. (2010). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2023). JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES 54th Session. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk Assessment. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Mecoprop Analysis on Primesep and Obelisc Mixed-Mode HPLC Columns. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Mecoprop.

- Wang, J., et al. (2017). Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 10, 3556–3564.

- U.S. Environmental Protection Agency. (1998). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.

- Dios, F. G., & Real, M. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.

-